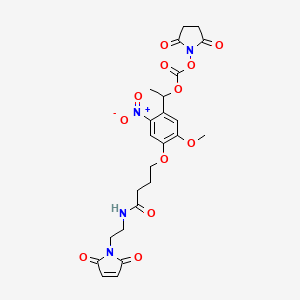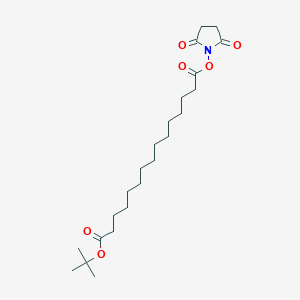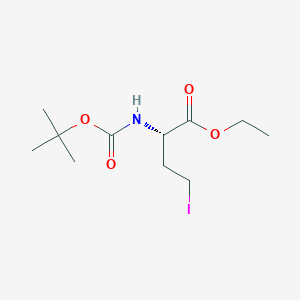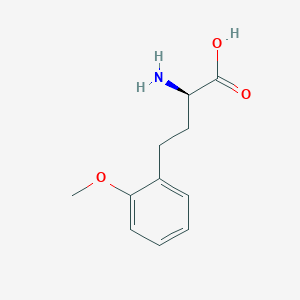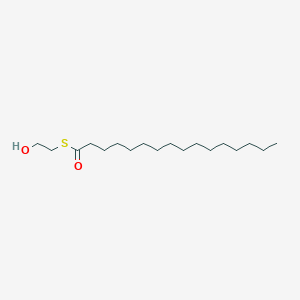
(R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the difluorophenyl group and the chiral center makes it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,5-difluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid under acidic conditions.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of ®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride: The enantiomer of the compound with different stereospecific properties.
Methyl 3-amino-4-(2,5-difluorophenyl)butanoate: The non-chiral version without the hydrochloride salt.
Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate hydrochloride is unique due to its specific chiral center and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its stereospecific interactions and enhanced binding affinity make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13/h2-4,9H,5-6,14H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBNWBPMKTURC-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=C(C=CC(=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=C(C=CC(=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
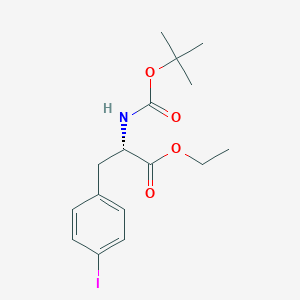
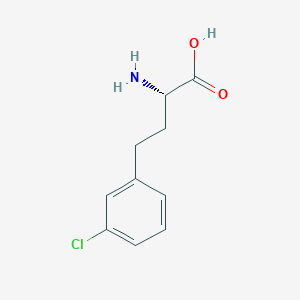
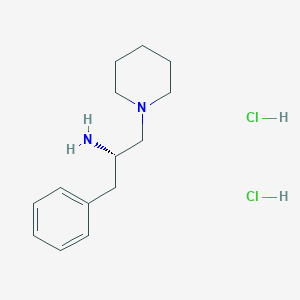
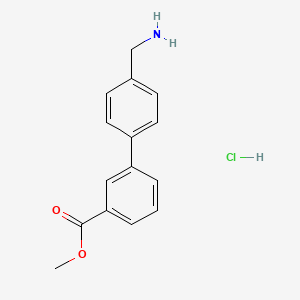
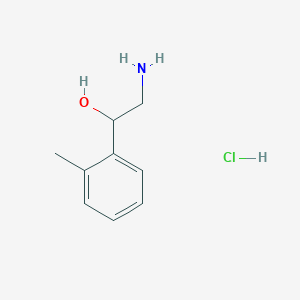

![3-Phenylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B8097177.png)

